

In Vivo Profile of Lipid 12T-O14 Nanoparticles: A Technical Guide

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Compound of Interest

Compound Name: Lipid 12T-O14

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo behavior of **Lipid 12T-O14** nanoparticles, a novel amidine-incorporated degradable lipid designed for versatile mRNA delivery. The following sections detail the biodistribution, pharmacokinetics, efficacy, and toxicity of these nanoparticles, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.

Core Data Summary

The in vivo performance of **Lipid 12T-O14** nanoparticles has been evaluated for various applications, including local and systemic mRNA delivery. The quantitative data from these studies are summarized in the tables below for clear comparison.

Table 1: In Vivo Biodistribution of 12T-O14 mLuc-mRNA LNPs after Intravenous Injection

Organ	Bioluminescence (Photons/second)
Liver	1.5×10^8
Spleen	5.0×10^7
Lungs	2.0×10^7
Heart	1.0×10^7
Kidneys	1.0×10^7

Data represents ex vivo imaging of organs 4 hours after intravenous injection of 2 μ g of mLuc mRNA encapsulated in 12T-O14 LNPs in mice.[1]

Table 2: Efficacy of 12T-O14 LNPs in a SARS-CoV-2 mRNA Vaccine Model

Vaccine Group	Anti-Spike IgG Titer (Endpoint Titer)
12T-O14 LNP-SARS-CoV-2 Spike mRNA	$\sim 10^5$
Control (MC3 LNP)	$\sim 10^4$

Data represents anti-Spike IgG titers determined by ELISA in mice vaccinated twice with a prime-boost strategy (three-week interval).[1]

Table 3: Systemic Delivery of FGF21 mRNA using 12T-O14 LNPs

Treatment Group	Serum FGF21 Concentration (pg/mL) at 24h
12T-O14 LNP-FGF21 mRNA (5 μ g)	~ 3000
Control	Undetectable

Data represents serum FGF21 concentration determined by ELISA 24 hours after intravenous injection of 5 μ g of FGF21 mRNA encapsulated in 12T-O14 LNPs in mice.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

LNP Formulation and mRNA Encapsulation

Lipid nanoparticles were formulated using a rapid mixing process. The lipid mixture, including the ionizable **lipid 12T-O14**, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG), was dissolved in ethanol. This organic phase was rapidly mixed with an aqueous phase of citrate buffer (pH 3.0) containing the mRNA cargo. The resulting nanoparticles were then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.

In Vivo Biodistribution Study

- **Animal Model:** BALB/c mice were used for these studies.
- **LNP Administration:** Mice were intravenously injected with 12T-O14 LNPs encapsulating 2 µg of firefly luciferase (mLuc) mRNA.
- **Bioluminescence Imaging:** At 4 hours post-injection, mice were anesthetized and imaged using an in vivo imaging system (IVIS). Subsequently, major organs (liver, spleen, lungs, heart, kidneys) were excised, and ex vivo bioluminescence was quantified.

SARS-CoV-2 mRNA Vaccine Efficacy Study

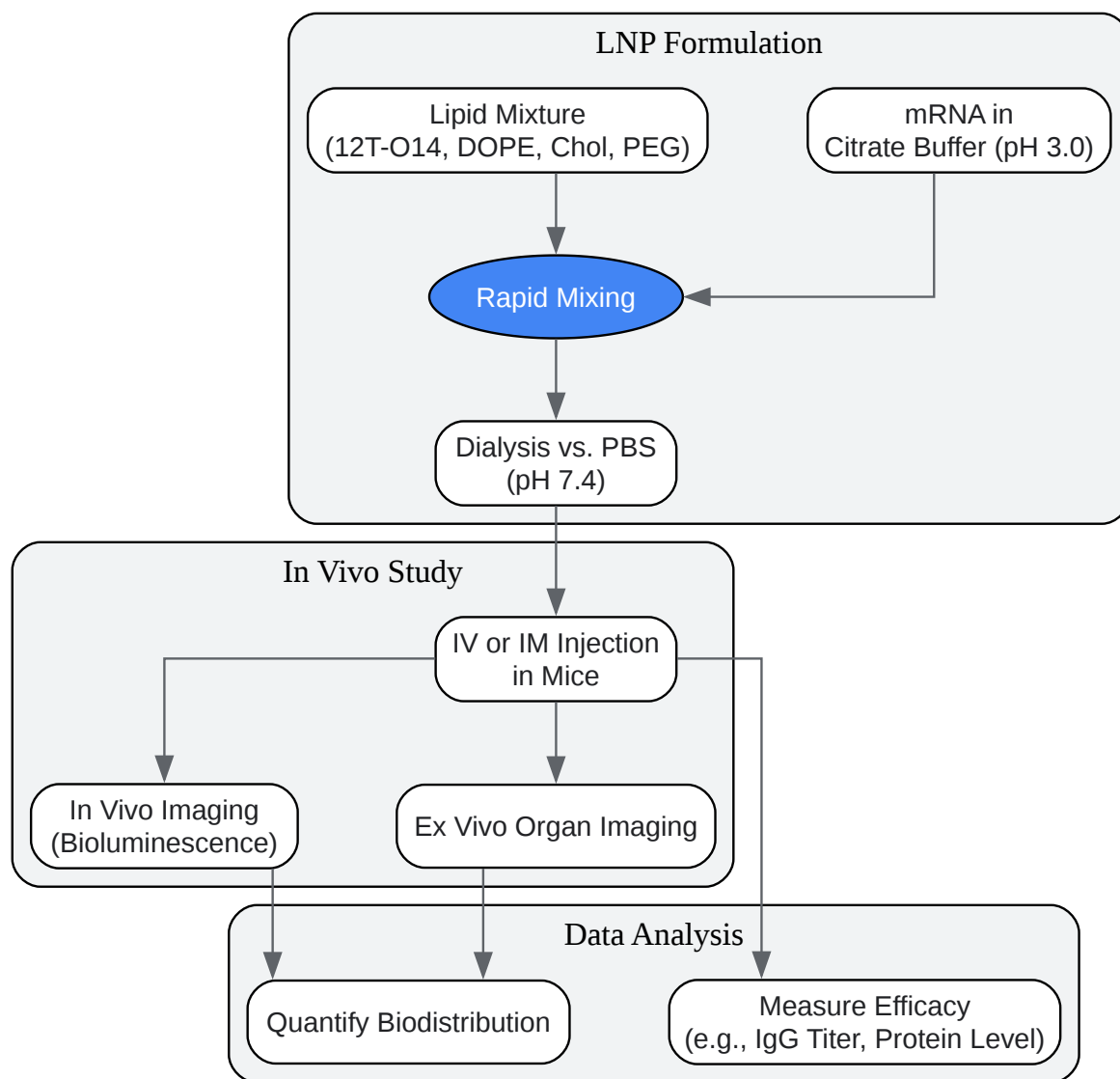
- **Animal Model:** C57BL/6 mice were used for the vaccination study.
- **Vaccination Regimen:** Mice were intramuscularly injected with 12T-O14 LNPs containing SARS-CoV-2 spike protein-encoding mRNA. A prime-boost strategy was employed with a three-week interval between the two injections.
- **Antibody Titer Measurement:** Blood samples were collected, and serum was isolated. Anti-spike IgG titers were determined using an enzyme-linked immunosorbent assay (ELISA).

Systemic FGF21 mRNA Delivery Study

- Animal Model: C57BL/6 mice were used.
- LNP Administration: Mice received a single intravenous injection of 12T-O14 LNPs encapsulating 5 µg of FGF21 mRNA.
- Serum Analysis: Blood was collected at various time points, and the concentration of FGF21 in the serum was quantified by ELISA.

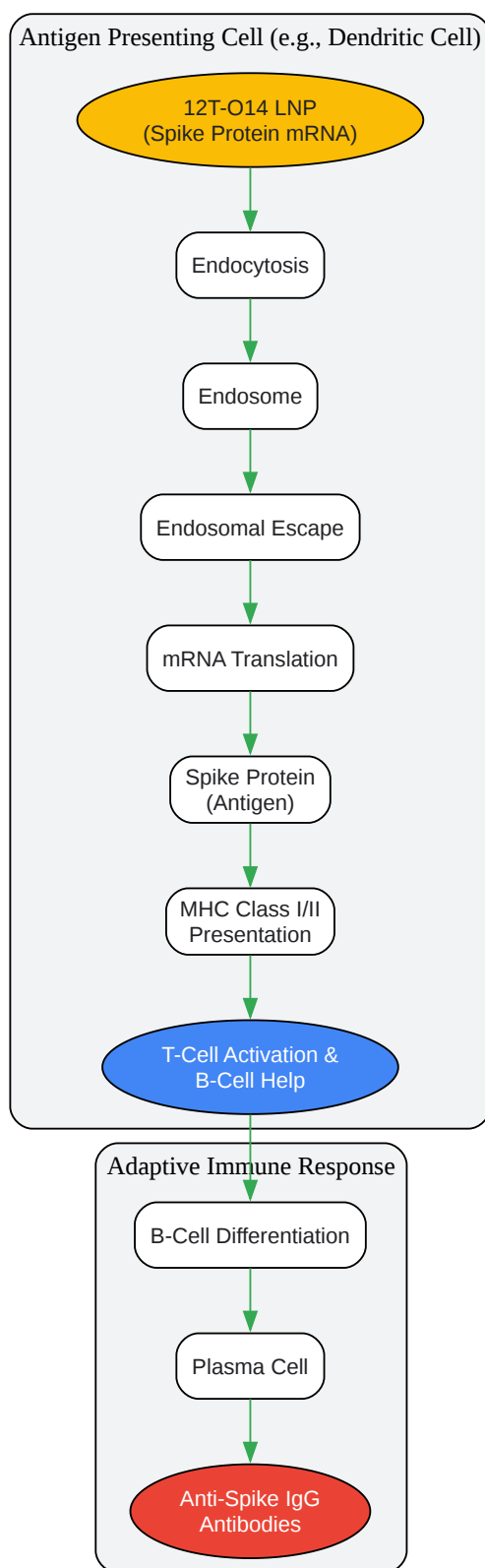
Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological pathways relevant to the in vivo behavior of **Lipid 12T-O14** nanoparticles.



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In Vivo Experimental Workflow for 12T-O14 LNPs.



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mRNA Vaccine-Induced Immune Response Pathway.

Conclusion

Lipid 12T-O14 represents a promising delivery vehicle for mRNA-based therapeutics and vaccines. Its in vivo behavior demonstrates efficient local and systemic delivery, leading to robust protein expression and potent immune responses. The provided data and protocols offer a foundational understanding for researchers and drug developers looking to leverage this novel lipid nanoparticle technology in their work. Further studies are warranted to fully elucidate the pharmacokinetic profile and long-term safety of 12T-O14 LNPs.

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References

- 1. mdpi.com [mdpi.com]
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